1-Bromo-3-cyclopropylbenzene
Overview
Description
1-Bromo-3-cyclopropylbenzene is an organic compound with the molecular formula C9H9Br and a molecular weight of 197.07 g/mol . It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a cyclopropyl group. This compound is commonly used in organic synthesis and research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclopropylbenzene can be synthesized through various methods. One common approach involves the bromination of 3-cyclopropylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropylbenzene derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form cyclopropylbenzene.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
- Substitution reactions yield various substituted cyclopropylbenzene derivatives.
- Oxidation reactions produce cyclopropylbenzene derivatives with additional functional groups.
- Reduction reactions result in the formation of cyclopropylbenzene.
Scientific Research Applications
1-Bromo-3-cyclopropylbenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopropylbenzene is primarily related to its reactivity as a brominated aromatic compound. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1-Bromo-3-cyclopropylbenzene can be compared with other brominated benzene derivatives:
1-Bromo-4-propylbenzene: Similar in structure but with a propyl group instead of a cyclopropyl group.
1-Bromo-2,4,6-tricyclohexylbenzene: Contains multiple cyclohexyl groups, making it bulkier and less reactive.
1-Bromo-3-isopropylbenzene: Features an isopropyl group, which affects its reactivity and steric properties.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and applications in organic synthesis .
Properties
IUPAC Name |
1-bromo-3-cyclopropylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBNVQYWODLZSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391017 | |
Record name | 1-bromo-3-cyclopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798-85-2 | |
Record name | 1-Bromo-3-cyclopropylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1798-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-bromo-3-cyclopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-cyclopropylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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